4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride
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Overview
Description
4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)piperidine hydrochloride
- 4-(4-bromophenyl)piperidine hydrochloride
- 4-(4-nitrophenyl)piperidine hydrochloride
Uniqueness
4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
815618-46-3 |
---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
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